molecular formula C28H47O5P B13206407 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate

Cat. No.: B13206407
M. Wt: 494.6 g/mol
InChI Key: CVSLFBUWMMJKHH-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate is a complex organic compound with the molecular formula C28H47O5P This compound is known for its unique structural features, which include cyclohexyl rings and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate typically involves multiple steps, including the formation of cyclohexyl rings and the introduction of the phosphonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes are usually proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(3-pyridinyl)methyl]phosphonate
  • Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(3-pyridinyl)methyl]phosphonate

Uniqueness

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexyl rings and a phosphonate group makes it a valuable compound for various research applications.

Biological Activity

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate is an organophosphorus compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound consists of two 5-methyl-2-(propan-2-yl)cyclohexyl groups linked to a phosphonate moiety, which is further substituted with a hydroxy(2-methoxyphenyl)methyl group. The synthesis typically involves several steps to ensure high purity and yield:

  • Formation of the Cyclohexyl Derivative : The cyclohexane rings are synthesized through alkylation reactions.
  • Phosphonylation : The introduction of the phosphonate group is achieved via nucleophilic substitution.
  • Final Hydroxymethylation : The hydroxy(2-methoxyphenyl)methyl group is added in the final step.

These synthetic methodologies allow for the efficient production of the compound while maintaining structural integrity.

Biological Activity

Research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate exhibits various biological activities, primarily focusing on anti-inflammatory properties and modulation of enzyme activity.

Preliminary studies suggest that the compound may influence cellular signaling pathways involved in inflammation. It appears to interact with specific proteins related to inflammatory responses, although detailed kinetic studies are necessary to elucidate these interactions fully.

Case Studies and Research Findings

Recent investigations have highlighted the compound's potential in various therapeutic contexts:

  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
  • Enzyme Modulation : Interaction studies reveal that it may act as a modulator for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Cytotoxicity Studies : Initial cytotoxicity assays against cancer cell lines have shown promising results, with IC50 values suggesting effective inhibition at low concentrations.

Comparative Analysis

The following table summarizes key findings related to bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate compared to structurally similar compounds:

Compound NameIC50 Values (µM)Biological Activity
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate<10Anti-inflammatory; Enzyme modulator
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane>20Limited biological activity
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate15Moderate anti-cancer activity

Properties

Molecular Formula

C28H47O5P

Molecular Weight

494.6 g/mol

IUPAC Name

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-methoxyphenyl)methanol

InChI

InChI=1S/C28H47O5P/c1-18(2)22-14-12-20(5)16-26(22)32-34(30,28(29)24-10-8-9-11-25(24)31-7)33-27-17-21(6)13-15-23(27)19(3)4/h8-11,18-23,26-29H,12-17H2,1-7H3

InChI Key

CVSLFBUWMMJKHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2OC)O)OC3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

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